molecular formula C34H42O18 B14084012 Citrusunshitin A

Citrusunshitin A

Cat. No.: B14084012
M. Wt: 738.7 g/mol
InChI Key: JDYWLRRIZNBKMP-ZOVKZGASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citrusunshitin A (CAS: 2192316-07-5; Product ID: T125327) is an organic compound of interest in life sciences research. Its classification aligns with natural products or derivatives, which are often explored for pharmacological or biochemical properties. However, the absence of published structural or functional data limits a comprehensive understanding of its unique characteristics.

Properties

Molecular Formula

C34H42O18

Molecular Weight

738.7 g/mol

IUPAC Name

1-O-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dimethoxyphenyl)-5,6,7,8-tetramethoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl] 5-O-methyl 3-hydroxy-3-methylpentanedioate

InChI

InChI=1S/C34H42O18/c1-34(41,12-19(35)44-4)13-20(36)49-14-18-22(37)24(39)25(40)33(50-18)52-29-23(38)21-27(45-5)30(46-6)32(48-8)31(47-7)28(21)51-26(29)15-9-10-16(42-2)17(11-15)43-3/h9-11,18,22,24-25,33,37,39-41H,12-14H2,1-8H3/t18-,22-,24+,25-,33+,34?/m1/s1

InChI Key

JDYWLRRIZNBKMP-ZOVKZGASSA-N

Isomeric SMILES

CC(CC(=O)OC)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O

Canonical SMILES

CC(CC(=O)OC)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3OC)OC)OC)OC)C4=CC(=C(C=C4)OC)OC)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Citrusunshitin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Compound Name Product ID CAS Number Key Characteristics Reference
Citrusunshitin A T125327 2192316-07-5 Organic compound; applications in life sciences (no specific mechanism disclosed)
Kusunokinin T124612 Not provided Organic compound; used in life sciences research (general purpose)
Suntinorexton T39807 Not provided Heterocyclic compound; selective agonist of orexin type 2 receptors
Asunercept T76911 Not provided Soluble CD95-Fc fusion protein; targets CD95L for cancer and immune disorders

Key Observations:

Structural Diversity: this compound and Kusunokinin are classified broadly as "organic compounds" without structural details, limiting direct comparisons. In contrast, Suntinorexton is explicitly defined as a heterocyclic compound, suggesting a more defined molecular architecture . Asunercept, a protein-based therapeutic, differs fundamentally from this compound, which is likely a small molecule.

Functional and Mechanistic Contrasts: Suntinorexton exhibits receptor-specific activity (orexin type 2 agonist), while this compound lacks documented mechanistic data . Asunercept demonstrates clinical relevance in oncology and immunology, whereas this compound’s applications remain exploratory.

Research Utility: this compound and Kusunokinin share a general role in life sciences, but their specific applications (e.g., enzyme inhibition, pathway modulation) are unverified in the available literature.

Recommendations for Future Studies

Structural Elucidation :

  • Employ techniques like NMR, X-ray crystallography, or mass spectrometry to define this compound’s molecular structure .

Comparative Bioactivity Studies: Benchmark this compound against Kusunokinin or Suntinorexton in shared assays (e.g., cytotoxicity, receptor activation) to establish relative efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.